Cas no 40138-16-7 ((2-formylphenyl)boronic acid)
(2-formylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Formylphenylboronic acid
- Benzaldehyde-2-boronic acid
- 2-Formylbenzeneboronic acid
- 2-Boronobenzaldehyde~2-Formylphenylboronic acid
- 2-Formylphenylboronic Acid (contains varying amounts of Anhydride)
- (2-Formylphenyl)boronic acid
- 2-(DIHYDROXYBORYL)BENZALDEHYDE
- FormylbenzeneboronicAcid
- o-Formylphenylboronic Acid
- 2-BORONOBENZALDEHYDE
- 2-formylbenzenboronic acid
- 2-Formylbenzeneboron
- 2-formyl-phenyl boronic acid
- 2-formylphenylboronic
- 2-Formyphenylboronic acid
- ortho-carbonylboronic acid
- RARECHEM AH PB 0192
- o-Formylbenzeneboronic acid
- NSC 157839
- Benzaldehyde-2-boronic Acid (contains varying amounts of Anhydride)
- 2-Formylbenzeneboronic Acid (contains varying amounts of Anhydride)
- Boronic acid, (2-formylphenyl)-
- 2-formylphenyl boronic acid
- 2-benzaldehyde boronic acid
- DGUWACLYDSWXRZ-UHFFFAOYSA-N
- 2-Formylphenyl-Boronic Acid
- 2-formylboronic acid
- PubChem1718
- 2-formyl-phenylboronic acid
- 2-formyl phenylboronic a
- Formylphenylboronic acid (contains varying amounts of Anhydride)
- 2-Formylphenylboronic acid,98%
- NSC157839
- AC-5349
- 2-formyl benzeneboronic acid
- 2-formyl boronic acid
- AM20040404
- B-(2-Formylphenyl)boronic acid
- B1873
- J-509539
- SCHEMBL233987
- Boronic acid, B-(2-formylphenyl)-
- 2-Formylphenylboronic acid, >=95.0%
- CS-W007320
- (2-Formylphenyl)boronic acid;2-Boronobenzaldehyde;Benzaldehyde-2-boronic Acid;2-(Dihydroxyboryl)benzaldehyde
- AS-2515
- 2-Boronobenzaldehyde; 2-(Dihydroxyboryl)benzaldehyde;2-Formylphenylboronic acid
- 2-Formylphenylboronicacid
- NoName_873
- 2-formyl benzene boronic acid
- BCP27349
- BDBM50067904
- VT1189
- FT-0612460
- SY010671
- UNII-MT69HY4FNF
- MFCD00151822
- 40138-16-7
- 2-FORMYLBENZENE BORONIC ACID
- AB03992
- (2-formylphenyl)boronic acid;2,5-Dimethylphenyl isocyanate
- 2-formyl phenyl boronic acid
- 2-formyl phenylboronic acid
- A6709
- 2-FPBA
- MT69HY4FNF
- Z415628158
- CHEMBL139725
- EN300-40906
- DTXSID30901733
- 2-Formylphenylboronic acid #
- A825090
- Benzeneboronic acid, o-formyl-
- F0001-1132
- NSC-157839
- AKOS000264852
- 2-Boronobenzaldehyde; 2-(Dihydroxyboryl)benzaldehyde
- DB-010446
- STK503703
- BBL104402
- NSC 157839; o-Formylbenzeneboronic Acid; o-Formylphenylboronic Acid; B-(2-Formylphenyl)boronic Acid; 2-Boronobenzaldehyde
- ALBB-006095
- 628-526-1
- (2-formylphenyl)boronic acid
-
- MDL: MFCD00151822
- Inchi: 1S/C7H7BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5,10-11H
- InChI Key: DGUWACLYDSWXRZ-UHFFFAOYSA-N
- SMILES: OB(C1C=CC=CC=1C=O)O
- BRN: 3030776
Computed Properties
- Exact Mass: 150.04900
- Monoisotopic Mass: 150.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 57.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.2400
- Melting Point: 115-120 °C (lit.)
- Boiling Point: 355.7℃ at 760 mmHg
- Flash Point: 169ºC
- Refractive Index: 1.547
- Solubility: Soluble in methanol.
- PSA: 57.53000
- LogP: -0.82110
- Sensitiveness: Air Sensitive
- Solubility: Not determined
(2-formylphenyl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8°C
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
(2-formylphenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(2-formylphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1873-1g |
(2-formylphenyl)boronic acid |
40138-16-7 | contains varying amounts of Anhydride) | 1g |
¥190.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1873-5g |
(2-formylphenyl)boronic acid |
40138-16-7 | contains varying amounts of Anhydride) | 5g |
¥590.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F036R-25g |
(2-formylphenyl)boronic acid |
40138-16-7 | 98% | 25g |
¥209.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F036R-1g |
(2-formylphenyl)boronic acid |
40138-16-7 | 98% | 1g |
¥32.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F036R-5g |
(2-formylphenyl)boronic acid |
40138-16-7 | 98% | 5g |
¥48.0 | 2022-09-28 | |
| Alichem | A019112026-500g |
(2-Formylphenyl)boronic acid |
40138-16-7 | 98% | 500g |
$540.75 | 2023-10-16 | |
| Fluorochem | 010998-5g |
2-Formylbenzeneboronic acid |
40138-16-7 | 97% | 5g |
£14.00 | 2022-03-01 | |
| Fluorochem | 010998-25g |
2-Formylbenzeneboronic acid |
40138-16-7 | 97% | 25g |
£35.00 | 2022-03-01 | |
| Fluorochem | 010998-100g |
2-Formylbenzeneboronic acid |
40138-16-7 | 97% | 100g |
£98.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F103251-100g |
(2-formylphenyl)boronic acid |
40138-16-7 | 98% | 100g |
¥654.90 | 2023-10-16 |
(2-formylphenyl)boronic acid Production Method
Production Method 1
1.2 Solvents: Toluene ; 10 min; 45 min, -20 °C; 30 min, -20 °C; -20 °C → 0 °C; 2 - 3 h, 0 °C; 0 °C → -20 °C
1.3 Reagents: Trimethyl borate ; 1 h, -20 °C; -20 °C → 0 °C; 2.5 h, 0 °C
1.4 Reagents: Water ; 0 °C → 10 °C; 2 min, 10 °C; 10 °C → 22 °C; 30 min, 22 °C
Production Method 2
1.2 Solvents: Tetrahydrofuran ; 10 min, -20 °C; 45 min, -20 °C; 1 h, -20 °C; 2 h, -20 °C
1.3 Reagents: Trimethyl borate ; 3 min; 15 min, -15 °C; 30 min, -15 °C; -15 °C → 0 °C
1.4 Reagents: Water ; 0 °C → 40 °C; 30 min, 40 °C
(2-formylphenyl)boronic acid Raw materials
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(2-formylphenyl)boronic acid Related Literature
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Sachin R. Chaudhari,N. Suryaprakash Org. Biomol. Chem. 2012 10 6410
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Erich Ammon,Paul Heine,Miguel Andre Argüello Cordero,Stefan Lochbrunner,Alexander Villinger,Peter Ehlers,Peter Langer Org. Biomol. Chem. 2023 21 4504
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Louise K. Charkoudian,David M. Pham,Ashley M. Kwon,Abbey D. Vangeloff,Katherine J. Franz Dalton Trans. 2007 5031
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Hedi Karoui,Chris Ritchie Dalton Trans. 2016 45 18838
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Hyungjin Cho,Suji Lee,Min Su Han Org. Biomol. Chem. 2022 20 4986
Additional information on (2-formylphenyl)boronic acid
Recent Advances in the Application of (2-Formylphenyl)boronic Acid (CAS: 40138-16-7) in Chemical Biology and Pharmaceutical Research
The compound (2-formylphenyl)boronic acid (CAS: 40138-16-7) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a bifunctional molecule containing both a boronic acid and a formyl group, it serves as a critical building block in the synthesis of complex bioactive molecules, particularly in the development of proteolysis-targeting chimeras (PROTACs) and boron-based therapeutics. This research brief aims to summarize the latest advancements in the utilization of this compound, focusing on its synthetic utility, mechanism of action, and emerging therapeutic applications.
Recent studies have highlighted the role of (2-formylphenyl)boronic acid in the design of covalent inhibitors and targeted protein degraders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a warhead in covalent kinase inhibitors, where the boronic acid moiety selectively binds to serine residues in the ATP-binding pocket of kinases, enhancing target engagement and selectivity. Additionally, its formyl group provides a convenient handle for further derivatization, enabling the construction of bifunctional molecules with tailored pharmacological properties.
In the context of PROTAC development, (2-formylphenyl)boronic acid has emerged as a valuable linker component. A groundbreaking 2024 Nature Chemical Biology paper reported its use in the synthesis of heterobifunctional degraders targeting oncogenic proteins. The boronic acid moiety facilitates reversible binding to target proteins, while the formyl group allows for conjugation to E3 ligase ligands, resulting in potent and selective protein degradation. This approach has shown promise in preclinical models of hematological malignancies, with several candidates advancing to early-stage clinical trials.
Beyond its applications in targeted protein degradation, (2-formylphenyl)boronic acid has also been explored in the development of boron neutron capture therapy (BNCT) agents. A recent study in Advanced Therapeutics (2024) described its incorporation into tumor-targeting nanoparticles, where the boronic acid moiety serves as both a targeting group for cancer cell surface receptors and a neutron capture agent for localized radiation therapy. This dual functionality represents a significant advancement in precision oncology, offering improved therapeutic windows compared to conventional radiotherapy approaches.
The synthetic versatility of (2-formylphenyl)boronic acid continues to inspire novel applications in drug discovery. Recent work published in Chemical Science (2024) demonstrated its use in the construction of boronate-based fluorescent sensors for real-time monitoring of cellular oxidative stress. The unique electronic properties of the boronic acid-formyl conjugate enable ratiometric sensing of reactive oxygen species, providing researchers with a powerful tool for studying redox biology in disease models.
As research into (2-formylphenyl)boronic acid progresses, several challenges remain to be addressed. These include optimizing the pharmacokinetic properties of boronic acid-containing therapeutics and developing more efficient synthetic routes to access diverse derivatives. Nevertheless, the compound's unique combination of reactivity and biological activity positions it as a cornerstone in the development of next-generation therapeutics, with potential applications ranging from targeted cancer therapies to antimicrobial agents.
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